molecular formula C17H18ClNOS B3013785 2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone CAS No. 1396717-63-7

2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No. B3013785
CAS RN: 1396717-63-7
M. Wt: 319.85
InChI Key: OHAOQPNFKNPQAS-UHFFFAOYSA-N
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Description

The compound "2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone" is a chemical entity that appears to be related to a class of compounds that have been studied for their structural and electronic properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl, piperidinyl, and ethanone functional groups have been synthesized and analyzed, suggesting a potential interest in their chemical behavior and possible applications in medicinal chemistry or material science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including oxidation, Michael addition, and Mannich condensation. For instance, the synthesis of a benzo[b]thiophene derivative involves oxidation with an oxidative system such as H2O2 TFA, followed by nucleophilic addition reactions . Another example is the synthesis of a piperidin-4-one derivative through a modified Mannich condensation, which involves the use of aldehydes, ketones, and ammonium acetate . These methods highlight the versatility of synthetic approaches to access various substituted piperidinyl and phenyl compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been studied using X-ray crystallography and density functional theory (DFT) calculations. The dihedral angles between the benzene ring and the piperidine rings, as well as the conformation of the piperidine ring, are key structural features that have been characterized . The molecular geometry and electronic structure, including HOMO-LUMO analysis, provide insights into the stability and reactivity of these molecules .

Chemical Reactions Analysis

The reactivity of related compounds towards nucleophiles has been explored. For example, a benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition under both basic and acidic conditions, leading to functionalized products . The presence of electron-withdrawing or electron-donating substituents on the aromatic rings can significantly influence the reactivity patterns of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. Vibrational spectroscopy, NMR studies, and theoretical calculations have been used to investigate these properties. For instance, the vibrational wavenumbers and NMR chemical shifts provide information on the electronic environment of the atoms within the molecule . Theoretical calculations also predict the nonlinear optical properties and molecular electrostatic potential, which are indicative of possible sites for electrophilic and nucleophilic attacks .

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone and related compounds have been synthesized using microwave irradiation, a technique that enhances the efficiency of chemical synthesis. These compounds demonstrate promising antibacterial activities. The synthesis process involves the reaction of piperidine with 4-chloroacetophenone under specific conditions, leading to various derivatives with potential antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Antitumor Activity Evaluation

Certain derivatives of 2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone have been investigated for their anticancer activities. Notably, compounds with piperazine amide moiety have shown potential as antiproliferative agents against breast cancer cells. These compounds were synthesized and evaluated using methods like XTT and BrdU, demonstrating significant potential in inhibiting cancer cell proliferation (Yurttaş et al., 2014).

Synthesis and Characterization for Antibacterial Activity

Novel compounds related to 2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone have been synthesized and characterized for their potential antibacterial activity. These compounds were evaluated using UV, IR, NMR, and mass spectrometry, and their structures were optimized using density functional theory calculations. The antibacterial activity was explored through molecular docking studies, providing insights into the potential use of these compounds in combating bacterial infections (Shahana & Yardily, 2020).

Anti-Inflammatory Activity

Derivatives of 2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone have been synthesized and evaluated for their anti-inflammatory properties. These compounds were tested using the carrageenan-induced paw edema test in rats, demonstrating significant anti-inflammatory effects. This research suggests the potential of these compounds as therapeutic agents for inflammation-related conditions (Karande & Rathi, 2017).

properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-15-5-3-13(4-6-15)12-17(20)19-9-7-14(8-10-19)16-2-1-11-21-16/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAOQPNFKNPQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

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